molecular formula C15H22N4O B5513908 N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide

N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide

Cat. No. B5513908
M. Wt: 274.36 g/mol
InChI Key: NQMZHHQLCVKPRG-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as BMPPH, is a hydrazide derivative that has been extensively studied for its potential therapeutic applications. This compound possesses a unique chemical structure that makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide is not yet fully understood. However, it has been proposed that N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. It has also been suggested that N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide may act as an antioxidant and free radical scavenger, thereby protecting cells from oxidative damage.
Biochemical and physiological effects:
N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits high solubility in various solvents, making it suitable for in vitro and in vivo studies. However, N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not yet fully understood. Moreover, the synthesis of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide requires specialized equipment and expertise, which may limit its availability to some researchers.

Future Directions

There are several future directions for the study of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide. One of the most promising areas of research is the development of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide-based drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide and to optimize its pharmacokinetics and toxicity profile. Moreover, the potential applications of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide in other fields such as inflammation and neurodegenerative diseases should be explored. Finally, the development of new synthetic methods for N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide can be synthesized by the condensation reaction of 4-methylpiperazine with benzaldehyde and 3-(propanohydrazide). The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The resulting product is purified through recrystallization and characterized by various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Several studies have shown that N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide exhibits anti-cancer activity by inhibiting the proliferation of cancer cells. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(E)-benzylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-18-9-11-19(12-10-18)8-7-15(20)17-16-13-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,20)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZHHQLCVKPRG-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-benzylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

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